REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:7]2[CH:8]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][CH2:12]2)[cH:18][cH:19][cH:20]1.[CH3:24][CH2:25][OH:26].[ClH:21].[Na+:23].[OH-:22]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:7]2[CH:8]([C:13](=[O:14])[OH:15])[CH2:9][CH2:10][CH2:11][CH2:12]2)[cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCCN1Cc1cccc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cccc(CN2CCCCC2C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |